molecular formula C8H7N3O2 B13913660 Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

Cat. No.: B13913660
M. Wt: 177.16 g/mol
InChI Key: YJEREMVSBMBEHV-UHFFFAOYSA-N
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Description

Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a compound belonging to the class of fused heterocycles. This compound is notable for its unique structure, which integrates a pyrrole ring with a triazine ring. Such fused heterocycles are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. This process typically requires the use of strong bases and controlled reaction conditions to ensure the formation of the desired fused heterocycle .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable methodologies that utilize readily available starting materials. Continuous feeding of reagents and careful monitoring of reaction parameters are essential to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds .

Scientific Research Applications

Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate include:

Uniqueness

This compound is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This functional group can be modified to enhance the compound’s properties for specific applications .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-9-5-6-3-2-4-11(6)10-7/h2-5H,1H3

InChI Key

YJEREMVSBMBEHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C=CC=C2C=N1

Origin of Product

United States

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